2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-imidazol-1-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)5-16-7(15)13-2-4-14-3-1-12-6-14/h1,3,6H,2,4-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWENGLGLTTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate carbamate precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoroacetate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-ylmethanamine dihydrochloride
Uniqueness
2,2,2-Trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate is unique due to its combination of a trifluoroethyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Biological Activity
2,2,2-Trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate is a chemical compound characterized by its unique trifluoroethyl group and an imidazole ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula for this compound is C8H10F3N3O2, and it is primarily used in research settings for its diverse applications.
- Molecular Formula : C8H10F3N3O2
- CAS Number : 1208470-30-7
- IUPAC Name : 2,2,2-trifluoroethyl N-(2-imidazol-1-ylethyl)carbamate
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and antiviral agent. Below are key findings from recent research:
Antimicrobial Properties
Research has indicated that compounds with imidazole rings often exhibit antimicrobial activity. The presence of the trifluoroethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against various pathogens.
Antiviral Activity
The compound has shown promise in preliminary studies against certain viral strains. Its mechanism may involve interference with viral replication or assembly, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds, providing insight into the potential applications of this compound.
The exact mechanism through which this compound exerts its biological effects is still being elucidated. However, compounds containing imidazole rings are known to interact with biological macromolecules such as proteins and nucleic acids. This interaction could lead to disruption of essential cellular processes in pathogens or cancer cells.
Q & A
Basic Research Question
- NMR Spectroscopy : H and F NMR confirm the trifluoroethyl group (-CF) at δ 4.5–4.7 ppm (quartet) and imidazole protons at δ 7.3–7.8 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 267.1 [M+H] validate the molecular formula CHFNO .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) .
How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?
Advanced Research Question
The -CF group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds, as shown in microsomal stability assays (t > 120 mins) .
- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds in enzyme active sites (e.g., cytochrome P450 isoforms) .
What strategies resolve contradictions in reported biological activities of structurally similar carbamates?
Advanced Research Question
Discrepancies arise from substituent variations (e.g., ethyl vs. propyl linkers) or assay conditions. Mitigation strategies include:
- Comparative SAR studies : Systematically varying substituents (e.g., replacing imidazole with triazole) to isolate activity trends .
- Standardized assays : Replicating enzyme inhibition (e.g., kinase assays) under uniform pH, temperature, and substrate concentrations .
- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., imidazole’s coordination with heme iron in CYP450) .
How can computational methods predict this compound’s reactivity in nucleophilic environments?
Advanced Research Question
- DFT Calculations : Predict electrophilic susceptibility at the carbamate carbonyl (e.g., B3LYP/6-31G* level shows LUMO localization at C=O) .
- MD Simulations : Assess hydrolysis rates in aqueous buffers (e.g., accelerated degradation at pH < 3 or >10) .
- pKa Prediction : Tools like MarvinSketch estimate the imidazole N-H pKa (~6.5), guiding stability in physiological conditions .
What are the key structural analogs, and how do their activities compare?
Basic Research Question
What experimental designs validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic buffers (0.1N HCl/NaOH), and oxidative stress (3% HO) .
- LC-MS Monitoring : Track degradation products (e.g., imidazole-ethylamine from carbamate cleavage) .
- Accelerated Stability Testing : 40°C/75% RH for 6 months; <5% degradation indicates shelf-life >2 years .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
Advanced Research Question
- Binding Mode : Imidazole coordinates to CYP450’s heme iron, while the trifluoroethyl group occupies hydrophobic pockets (docking scores: -9.2 kcal/mol) .
- Inhibition Kinetics : Non-competitive inhibition (K = 4.2 μM) observed in fluorometric assays using human liver microsomes .
- Clinical Relevance : Potential to inhibit metabolism of co-administered drugs (e.g., warfarin); requires in vivo CYP phenotyping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
